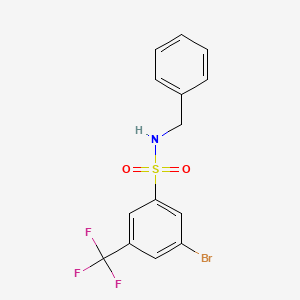

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

描述

Synthesis Analysis

The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide and related compounds has been explored in various studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) and biochemical characterization, indicating a methodical approach to the synthesis of sulfonamide derivatives . Similarly, the synthesis of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties was reported, where the insertion of flexible linkers aimed to confer additional flexibility to the molecules . Another study focused on the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives for antimalarial drug development, which involved a rational approach and elucidation of structures using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been a subject of interest in several studies. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined using X-ray diffraction, revealing the dihedral angles between benzene rings and the presence of hydrogen bonds . Another study on N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provided insights into the molecular chains and three-dimensional network formed by π-π interactions and hydrogen bonding . The synthesis and conformational analysis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were confirmed by spectroscopic methods and X-ray diffraction, complemented by DFT calculations .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds has been explored in various contexts. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was used for the conversion of thioglycosides to glycosyl triflates, demonstrating the potential of sulfonamide derivatives in glycosidic linkage formation . Additionally, the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides showed cytotoxic activity towards human cancer cell lines, indicating the chemical reactivity of these compounds in inducing apoptosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives have been characterized in several studies. For example, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of human liver microsomes, providing insights into their potential as drug candidates . The aldose reductase inhibitory activity and antioxidant potential of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides were evaluated, along with their intestinal permeability, suggesting their utility in addressing complications of diabetes mellitus . The electrostatic potential and frontier molecular orbitals of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were analyzed using DFT, revealing aspects of the molecule's physicochemical properties .

科学研究应用

1. Application in Antibacterial Research

- Summary of Application: This compound is used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .

- Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

2. Application in Agrochemical and Pharmaceutical Research

- Summary of Application: The trifluoromethoxy group, which can be derived from N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is becoming increasingly important in agrochemical research and pharmaceutical chemistry .

- Methods of Application: The trifluoromethoxy group is incorporated into small molecules in life science-oriented research .

- Results: The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .

3. Application in Energy Storage

- Summary of Application: A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized .

- Methods of Application: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .

- Results: This led to improved capacity and cyclic stability of Li–S batteries .

4. Application in Structural Chemistry

- Summary of Application: The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is synthesized by the amidation reaction . It is used to study the physical and chemical properties of the molecule .

- Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .

- Results: Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

5. Application in Antimalarial Research

- Summary of Application: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is used in the synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .

- Methods of Application: The compound is synthesized and its structure is confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .

- Results: The synthesized compounds are potential antimalarial drug candidates .

6. Application in Anticancer Research

- Summary of Application: Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

- Methods of Application: The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .

- Results: The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .

属性

IUPAC Name |

N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZMSPJCUFJYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650510 | |

| Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

951885-22-6 | |

| Record name | 3-Bromo-N-(phenylmethyl)-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)